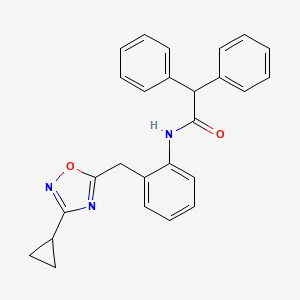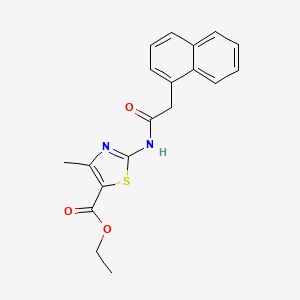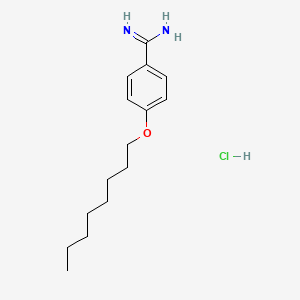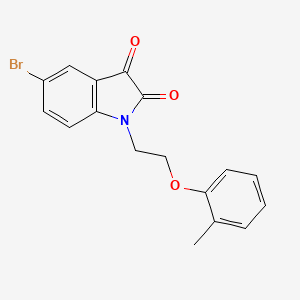
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and development, as well as studying biological processes at the molecular level.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors like this compound typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell growth and division .
Biochemical Pathways
Kinase inhibitors often disrupt the signaling pathways that cancer cells use to proliferate and evade apoptosis .
Result of Action
Similar compounds have shown antitumor activities, with some inhibiting the proliferation of various cancer cell lines .
Preparation Methods
The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide involves several steps. One common method includes the reaction of 2-fluorophenol with 2-chloropyrimidine to form 2-(2-fluorophenoxy)pyrimidine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is employed in studying biological processes at the molecular level, including enzyme inhibition and receptor binding studies.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide can be compared with other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.
2-(2-chlorophenoxy)pyrimidine: Similar in structure but with a chlorine atom instead of fluorine, this compound may have different reactivity and biological activity.
2-(2-bromophenoxy)pyrimidine: Another similar compound with a bromine atom, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its stability, lipophilicity, and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)20-14-16-7-10(8-17-14)18-13(19)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPORBAIVMBURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2855972.png)
![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/new.no-structure.jpg)
![2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B2855978.png)

![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2855982.png)

![1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2855984.png)

![2-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2855987.png)
![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
